molecular formula C7H5N<br>C6H5(CN)<br>C7H5N B105546 Benzonitrile CAS No. 100-47-0

Benzonitrile

Cat. No. B105546
CAS RN: 100-47-0
M. Wt: 103.12 g/mol
InChI Key: JFDZBHWFFUWGJE-UHFFFAOYSA-N
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Description

Benzonitrile is an aromatic molecule that has been detected in the interstellar medium, indicating its role in the cosmic distribution of organic molecules . It is one of the simplest nitrogen-bearing aromatic molecules and may serve as a precursor to more complex polycyclic aromatic hydrocarbons (PAHs) . The structure of benzonitrile has been extensively studied, revealing a planar symmetric structure with ring dimensions essentially the same as in benzene . The molecule's electron affinity, excited states, and anion solvation have also been investigated, providing insights into its electronic properties .

Synthesis Analysis

The synthesis of benzonitrile and its derivatives has been explored in various contexts. A versatile total synthesis of benzo[c]phenanthridine and protoberberine alkaloids using lithiated toluamide-benzonitrile cycloaddition has been reported, showcasing the utility of benzonitrile in complex organic syntheses . Additionally, the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles has been developed, using N-nitroso as a directing group . These methods demonstrate the versatility and importance of benzonitrile in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of benzonitrile has been determined using microwave spectroscopy, revealing specific bond lengths and angles that contribute to its planar geometry . The molecule's complete structure has been characterized, including the bond lengths between carbon atoms and the cyano group, as well as the angles formed by these bonds . This detailed structural information is crucial for understanding the physical and chemical properties of benzonitrile.

Chemical Reactions Analysis

Benzonitrile participates in various chemical reactions, including photocatalytic processes. For instance, benzonitrile has been successfully reduced to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide, demonstrating its reactivity under photocatalytic conditions . Moreover, electrocatalytic oxidation of benzylamine to benzonitrile has been achieved using multi-metal incorporation into conductive metal-organic frameworks nanowires, highlighting the potential of benzonitrile in electrochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile have been extensively studied. Its dipole moment has been measured, and the rotational spectrum has been analyzed to fit the rigid asymmetric-rotor theory . The electrochromic properties of benzonitrile derivatives have also been investigated, revealing their potential in applications such as smart windows and information displays . These studies demonstrate the diverse physical and chemical characteristics of benzonitrile and its derivatives, which are influenced by their molecular structure and electronic properties .

Scientific Research Applications

Fungal Degradation and Environmental Bioremediation

  • Fungal Degradation of Aromatic Nitriles

    A study on Fusarium solani, a fungus capable of using benzonitrile as a sole carbon and nitrogen source, showed its potential role in the biodegradation of nitrilic herbicides in the environment. The enzyme nitrilase, present in the fungus, converts benzonitrile into benzoate and ammonia, indicating a broad specificity and importance in environmental biodegradation (Harper, 1977).

  • Bioremediation Potential of Aspergillus niger

    A recent study highlighted the potential of Aspergillus niger in bioremediating water contaminated with benzonitrile, a common component in pesticides. The study demonstrated the fungus's ability to adapt and grow in environments with benzonitrile, making it a promising agent for environmental bioremediation (Mituishi et al., 2022).

Chemical Synthesis and Applications

  • Synthesis of Benzonitrile Compounds

    Benzonitrile compounds, significant for organic chemicals and intermediates, have comprehensive applications in pharmaceuticals, pesticides, dyes, spices, corrosion inhibitors, and LCD materials. Recent research has reviewed various synthesis routes, highlighting their advantages and industrial applicability (Kun, 2012).

  • N-Heterocyclic Carbene-Catalyzed Assembly

    A study reported a new N-heterocyclic carbene-catalyzed protocol for assembling the benzonitrile framework. This synthesis is crucial as benzonitrile is widely found in natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).

Advanced Material Applications

  • Dye Sensitized Solar Cells (DSSCs)

    Research has shown the beneficial effect of benzonitrile as an electrolyte solvent in DSSCs, offering long-term stability and efficiency. This indicates its potential in sustainable energy technologies (Latini et al., 2014).

  • Electrochromic Properties for Smart Windows

    Benzonitrile derivatives have been investigated for their electrochromic behavior, revealing their potential in applications like smart windows, information displays, and optical storage devices. The study showed that these compounds exhibit high optical contrast, low driving voltage, and fast response times (Lin et al., 2019).

Future Directions

The global benzonitrile market is expected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for benzonitrile from various applications such as industrial, pharmaceutical, and others . Technological advancements in the production process of benzonitrile are expected to drive the market growth .

properties

IUPAC Name

benzonitrile
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InChI

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H
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InChI Key

JFDZBHWFFUWGJE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C#N
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Molecular Formula

C7H5N, Array
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Related CAS

26809-03-0
Record name Benzonitrile, homopolymer
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DSSTOX Substance ID

DTXSID7021491
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Molecular Weight

103.12 g/mol
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Physical Description

Benzonitrile appears as a clear colorless liquid with an almond-like odor. Flash point 161 °F. Denser (at 8.4 lb / gal) than water and slightly soluble in water. Used as a specialty solvent and to make other chemicals., Colorless oil with almond odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

375.3 °F at 760 mmHg (NTP, 1992), 190.7 °C at 760 mm Hg, BP: 123.5 °C at 100 mm Hg; 69.2 °C at 10 mm Hg; 28.2 °C at 1 mm Hg, 190.7 °C
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Flash Point

161 °F (NTP, 1992), 167 °F, 70 °C (158 def F) (Closed cup), 75 °C c.c.
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Solubility

1 to 5 mg/mL at 73 °F (NTP, 1992), In water, 2000 mg/L at 25 °C, Miscible with common organic solvents, Miscible with ethanol; very soluble in acetone, benzene; soluble in carbon tetrachloride, Solubility in water, g/100ml at 22 °C: 0.1-0.5 (poor)
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Density

1.01 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0093 g/cu cm at 15 °C, Relative density (water = 1): 1.0
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Vapor Density

3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Vapor specific gravity: 3.6, Relative vapor density (air = 1): 3.6
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Vapor Pressure

1 mmHg at 82.8 °F ; 5 mmHg at 131.5 °F; 10 mmHg at 156.6 °F (NTP, 1992), 0.76 [mmHg], 0.768 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 102
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Product Name

Benzonitrile

Color/Form

Liquid, Colorless oil

CAS RN

100-47-0
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Melting Point

9 °F (NTP, 1992), -12.82 °C, -12.8 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzonitrile
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Benzonitrile
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Benzonitrile
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Benzonitrile
Reactant of Route 5
Benzonitrile
Reactant of Route 6
Benzonitrile

Citations

For This Compound
104,000
Citations
BA McGuire, AM Burkhardt, S Kalenskii… - Science, 2018 - science.org
… We present the discovery of benzonitrile (c-C 6 H 5 CN), one of the simplest … of benzonitrile in emission from the molecular cloud TMC-1. Simple aromatic molecules such as benzonitrile …
Number of citations: 393 www.science.org
K Rotkiewicz, KH Grellmann, ZR Grabowski - Chemical Physics Letters, 1973 - Elsevier
Two fluorescense bands of p-N,N-dimethylamino-benzonitrile (DAB, I) have previously been ascribed to two emitting states, the strongly polar 1 L b and the less polar 1 L b , or to the …
Number of citations: 920 www.sciencedirect.com
BN Rajasekhar, V Dharmarpu, AK Das, A Shastri… - Journal of Quantitative …, 2022 - Elsevier
… , a comprehensive study of benzonitrile in the IR and … benzonitrile from the UV- VUV photoabsorption spectra recorded in the 4.3–11 eV region. The infrared (IR) spectrum of benzonitrile …
Number of citations: 3 www.sciencedirect.com
S Gulania, TC Jagau, A Sanov, AI Krylov - … Chemistry Chemical Physics, 2020 - pubs.rsc.org
… The observation of benzonitrile in TMC-1 provides the … The large dipole moment of benzonitrile is a predictor of the … the key electronic properties of benzonitrile, such as its electron …
Number of citations: 14 pubs.rsc.org
S Nath, H Pal, DK Palit, AV Sapre… - The Journal of Physical …, 1998 - ACS Publications
C 60 solutions in benzonitrile have … 60 in benzonitrile are exactly similar to those in benzene and decalin. At higher concentrations (>100 μM), however, the C 60 solutions in benzonitrile …
Number of citations: 159 pubs.acs.org
KB Wiberg - Journal of the American Chemical Society, 1953 - ACS Publications
… and benzonitrile shows a first-order dependence on the concentration of the nitrile, hydrogen peroxide and hydroxyl ion. Benzonitrile … nucleophilic agent in its reaction with benzonitrile. …
Number of citations: 147 pubs.acs.org
TA Ateşin, T Li, S Lachaize, JJ García… - Organometallics, 2008 - ACS Publications
The nickel(0) fragment [Ni(dippe)] was reacted with benzonitrile and initially formed both η 2 -nitrile and η 2 -arene complexes at −60 C. When the sample was warmed to room …
Number of citations: 109 pubs.acs.org
RE Clarke, PC Ford - Inorganic chemistry, 1970 - ACS Publications
Complexes between organic nitriles and metal moi-eties in both zero4 and positive67oxidation states are well known. With very few exceptions, the coordinate bond consists of the …
Number of citations: 222 pubs.acs.org
I Klopsch, F Schendzielorz, C Volkmann… - Zeitschrift für …, 2018 - Wiley Online Library
The rhenium mediated synthesis of benzonitrile is reported with direct use of N 2 as a nitrogen source. The reaction affords benzonitrile in about 30 % overall yield upon N 2 splitting …
Number of citations: 26 onlinelibrary.wiley.com
S Melandri, D Consalvo, W Caminati… - The Journal of chemical …, 1999 - pubs.aip.org
Rotational transitions with high quantum numbers J and K of the 1:1 complex of benzonitrile with H 2 O and D 2 O have been investigated in the frequency range 60–78 GHz with the …
Number of citations: 58 pubs.aip.org

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